Albaconazole-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

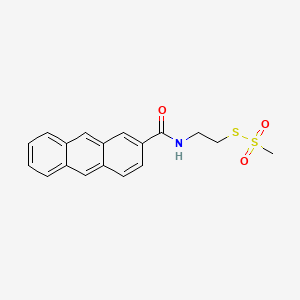

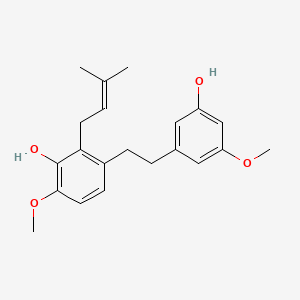

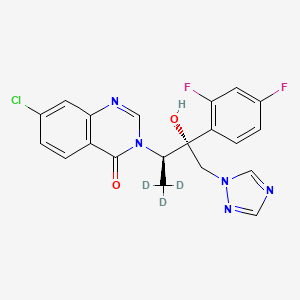

Albaconazole-d3 is the deuterium labeled Albaconazole . It is a deuterated version of the antifungal drug Albaconazole and is commonly used in the treatment of various fungal infections, including aspergillosis, candidiasis, and dermatophytosis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of a strict structural analogue of albaconazole in which the quinazolinone ring is fused by a thiazole moiety led to the discovery of a new triazole with broad-spectrum antifungal activity .Molecular Structure Analysis

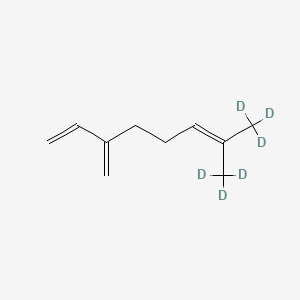

The molecular formula of Albaconazole-d3 is C20H13D3ClF2N5O2 . The molecular weight is 434.84 . The structure includes a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The chemical reactions involved in the development of Albaconazole-d3 are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Albaconazole-d3 include a molecular weight of 434.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, an exact mass of 434.1148890 g/mol, a monoisotopic mass of 434.1148890 g/mol, a topological polar surface area of 83.6 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 673 .科学研究应用

Treatment of Fungal Diseases

Albaconazole is a novel triazole being developed for the oral treatment of fungal diseases . It has shown effectiveness against a broad spectrum of dermatophyte and yeast species .

Pharmacokinetics Study

Albaconazole has been used in a Phase 1, randomized, open-label crossover study to evaluate its safety and pharmacokinetics . The study compared four 100-mg albaconazole capsules to one 400-mg albaconazole tablet for bioavailability, bioequivalence, tolerability, and safety .

Treatment of Onychomycosis

Once-weekly oral dosing with 400 mg albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution for distal subungual onychomycosis .

Alzheimer’s Disease Research

Albaconazole-d3, specifically the lead compound “D3”, an all d-enantiomeric-peptide, has been proven to specifically eliminate Aβ oligomers in vitro . In vivo, D3 enhances cognition and reduces plaque load in several transgenic AD mouse models .

Bioavailability and Bioequivalence Study

A study was conducted to compare the area under the curve (AUC) and maximum measured plasma concentration (C max) of the albaconazole tablet and capsule formulations . The results showed that the AUC and C max of albaconazole after a single 400-mg oral dose administered as a tablet formulation were lower than those of a capsule formulation .

Safety and Tolerability Study

Both the tablet and capsule formulations of albaconazole were found to be safe and well-tolerated in a study . All adverse events were generally mild and were mainly gastrointestinal- or nervous system-related .

安全和危害

未来方向

Albaconazole is a novel triazole being developed for the oral treatment of fungal diseases. Once-weekly oral dosing with 400 mg albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution for distal subungual onychomycosis, as well as a favorable safety and tolerability profile . The utility of clinically available antifungals is limited by their narrow spectrum of activity, high toxicity, and emerging resistance. Novel antifungals in clinical development include first-in-class agents, new structures for an established target, and formulation modifications to marketed antifungals, in addition to repurposed agents .

属性

IUPAC Name |

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-JHSKFNMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albaconazole-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)